molecular formula C31H34Cl2N2O3 B8038202 N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

Cat. No.: B8038202
M. Wt: 553.5 g/mol
InChI Key: MLMZVWABFOLFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride involves several steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and chlorination . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to inhibit the ATPase activity of KSP, leading to mitotic arrest and apoptosis . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are typically the hydrochloride salt of SB-743921 and its intermediates .

Biological Activity

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide; hydrochloride, commonly referred to as SB743921, is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a chiral center and various functional groups, suggests diverse biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

  • Molecular Formula : C31H34Cl2N2O3
  • Molar Mass : 553.52 g/mol
  • CAS Number : 940929-33-9
  • Solubility : Soluble in water (5 mg/mL)

The compound's structure includes a chromenone moiety, which is known for its pharmacological effects, including enzyme inhibition and modulation of cellular pathways .

SB743921 primarily acts as a kinesin spindle protein (KSP) inhibitor , leading to:

  • Inhibition of Mitotic Spindle Assembly : By blocking KSP, the compound disrupts the assembly of the mitotic spindle, causing cell cycle arrest during mitosis.
  • Induction of Apoptosis : The disruption in spindle formation leads to cell necrosis and apoptosis through the activation of caspases .

In Vitro Studies

SB743921 has demonstrated significant cytotoxicity against various cancer cell lines:

  • KSP Inhibition : The compound exhibits K_I values of 0.1 nM for human KSP and 0.12 nM for murine KSP, indicating high potency .
  • Cell Lines Tested : Effective against A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells .
Cell LineIC50 (nM)Mechanism of Action
A5490.1KSP inhibition leading to apoptosis
HepG20.12Disruption of mitotic spindle assembly
HCT1160.15Induction of caspase-mediated apoptosis

In Vivo Studies

In vivo studies have shown that SB743921 effectively inhibits tumor growth in xenograft models:

  • Tumor Models : Complete regression observed in Colo205 tumors; partial regression in MCF-7 and SK-MES tumors .
Tumor ModelResponse TypeOutcome
Colo205Complete RegressionTumor size reduction
MCF-7Partial RegressionDelayed tumor growth
SK-MESPartial RegressionSignificant reduction

Case Studies

Recent studies highlight SB743921's potential in treating various cancers:

  • Case Study on Lung Cancer :
    • Background : A549 cell line was treated with SB743921.
    • Findings : Significant reduction in cell viability was observed after 48 hours of treatment, with apoptosis confirmed via flow cytometry.
  • Case Study on Breast Cancer :
    • Background : MCF-7 xenografts were administered SB743921.
    • Findings : Treatment resulted in a marked decrease in tumor volume compared to control groups.

Properties

IUPAC Name

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMZVWABFOLFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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